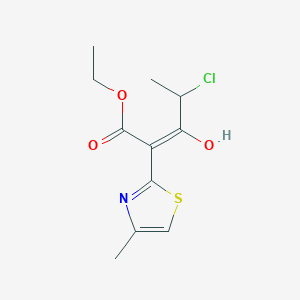

ethyl (2Z)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)pent-2-enoate

Description

Ethyl (2Z)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)pent-2-enoate is a structurally complex ester featuring a pent-2-enoate backbone with a Z-configuration double bond. Key substituents include:

- 4-Methyl-1,3-thiazol-2-yl group: A heterocyclic aromatic ring contributing to electronic and steric effects .

- Chloro (Cl) and hydroxy (OH) groups at positions 4 and 3, respectively, which influence polarity, hydrogen bonding, and reactivity.

- Ethyl ester moiety: Enhances lipophilicity and may act as a prodrug component in biological systems .

Properties

IUPAC Name |

ethyl (Z)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)pent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3S/c1-4-16-11(15)8(9(14)7(3)12)10-13-6(2)5-17-10/h5,7,14H,4H2,1-3H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIUAHMLCOHCFJ-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C(C)Cl)O)C1=NC(=CS1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(\C(C)Cl)/O)/C1=NC(=CS1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl (2Z)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)pent-2-enoate, with the CAS number 863669-64-1, is a compound that has garnered interest in various biological studies due to its potential pharmacological properties. This article provides an in-depth examination of its biological activity, supported by relevant data tables and research findings.

- Molecular Formula : C₁₁H₁₄ClNO₃S

- Molecular Weight : 275.75 g/mol

- Purity : Typically ≥95%

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Notably, it has been studied for its effects on the expression of transcription factors involved in pluripotency and differentiation. For instance, compounds structurally related to thiazole derivatives have shown significant activity in modulating Oct3/4 expression, a critical factor in maintaining stem cell pluripotency .

Antimicrobial Activity

Research indicates that compounds with thiazole moieties possess antimicrobial properties. This compound may exhibit similar activities due to its structural characteristics. Studies have highlighted that thiazole derivatives can inhibit bacterial growth and biofilm formation, suggesting potential applications in treating bacterial infections.

Cytotoxicity

Cell viability assays have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. Preliminary data suggest that it may induce apoptosis in specific cancer cells, although further studies are required to elucidate the exact mechanisms involved.

Data Table: Summary of Biological Activities

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of thiazole derivatives, including this compound. The results indicated significant inhibition of bacterial growth at varying concentrations, suggesting its potential as a lead compound for developing new antibiotics. -

Cytotoxic Effects :

In a recent investigation involving several cancer cell lines, this compound was found to reduce cell viability significantly. The study proposed that this compound could serve as a basis for further research into targeted cancer therapies.

Scientific Research Applications

Chemical Overview

- Molecular Formula : C₁₁H₁₄ClNO₃S

- Molecular Weight : 275.75 g/mol

- Purity : Typically ≥95%

Ethyl (2Z)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)pent-2-enoate exhibits several biological activities that make it a valuable compound for research:

Antimicrobial Properties

Research indicates that compounds containing thiazole moieties often possess antimicrobial properties. This compound has been studied for its ability to inhibit bacterial growth and biofilm formation. A study reported significant inhibition of bacterial strains at varying concentrations, suggesting potential for development as an antibiotic agent .

Cytotoxic Effects

Preliminary investigations into the cytotoxicity of this compound have shown it may induce apoptosis in specific cancer cell lines. Cell viability assays revealed a reduction in cell proliferation, indicating its potential as a lead compound for targeted cancer therapies . Further studies are necessary to elucidate the mechanisms of action involved.

Data Table: Summary of Biological Activities

Antimicrobial Efficacy

In a study assessing the antimicrobial properties of thiazole derivatives, including this compound, researchers found that the compound effectively inhibited the growth of various bacterial strains. The study highlighted its potential as a lead compound for antibiotic development, especially against resistant strains .

Cytotoxic Effects

A recent investigation involving several cancer cell lines demonstrated that this compound significantly reduced cell viability. The study proposed that this compound could serve as a basis for further research into targeted cancer therapies. The results indicated a dose-dependent response in reducing cell proliferation across multiple cancer types .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Substituent Variations

Key Observations :

- Chloro and hydroxy groups are absent in most analogs, suggesting unique reactivity (e.g., intramolecular hydrogen bonding or halogen-mediated interactions) .

Physical and Chemical Properties

Notes:

- The target’s chloro and hydroxy groups may reduce solubility in nonpolar solvents compared to purely aromatic analogs .

Q & A

What are the key challenges in synthesizing ethyl (2Z)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)pent-2-enoate, and how can reaction conditions be optimized to improve yield?

Category : Basic Synthesis Methodology

Answer :

Synthesis challenges include regioselectivity in thiazole ring formation and stereochemical control of the (2Z)-double bond. Optimization strategies include:

- Thiazole Formation : Use of 2-cyanothioacetamide with α-chloroketones under controlled pH and temperature to favor 4-methylthiazole intermediates, as demonstrated in related syntheses (e.g., 54% yield via cyclocondensation) .

- Stereochemical Control : Employ Z-selective Wittig or Horner-Wadsworth-Emon reactions, with real-time monitoring via -NMR to track enolate intermediates.

- Yield Improvement : Utilize gradient HPLC to isolate intermediates and reduce side-product formation .

How can crystallographic data resolve ambiguities in the stereochemical assignment of the (2Z)-configuration?

Category : Advanced Structural Analysis

Answer :

Single-crystal X-ray diffraction (SCXRD) is definitive for stereochemical confirmation. Key steps include:

- Data Collection : Use high-resolution synchrotron radiation for accurate electron density mapping.

- Software Refinement : SHELXL (via SHELX suite) refines bond lengths, angles, and torsion angles to validate the (2Z)-configuration .

- Validation Tools : Check for consistency using ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks . Discrepancies between SCXRD and NMR-derived NOE data should prioritize crystallographic results .

What methodologies are recommended for analyzing potential coordination chemistry of this compound with transition metals?

Category : Advanced Coordination Chemistry

Answer :

The 4-methylthiazole and hydroxyl groups act as potential ligands. Experimental approaches include:

- Screening Metal Salts : React with W(II), Ru(II), or Pd(II) salts in anhydrous THF/MeOH mixtures. Monitor via IR for shifts in ν(C=N) and ν(C-O) bands .

- Spectroscopic Confirmation : Use EPR for paramagnetic complexes (e.g., Cu(II)) and -NMR diamagnetic shifts for closed-shell metals (e.g., Pt(II)).

- Computational Modeling : DFT (B3LYP/6-31G*) predicts binding energies and ligand geometry .

How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

Category : Advanced Data Analysis

Answer :

Discrepancies often arise from solvent effects or conformational flexibility. Mitigation strategies:

- Solvent Correction : Re-run computational models (e.g., Gaussian) with explicit solvent parameters (e.g., PCM for DMSO) .

- Dynamic Effects : Perform variable-temperature NMR to identify rotameric equilibria affecting chemical shifts.

- Benchmarking : Compare experimental IR/Raman spectra with scaled DFT vibrational frequencies .

What are the best practices for characterizing the stability of this compound under varying pH and temperature conditions?

Category : Basic Stability Profiling

Answer :

- pH Stability : Incubate in buffered solutions (pH 1–13) at 25°C. Monitor degradation via UPLC-MS at 0, 12, 24, and 48 hours.

- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C).

- Light Sensitivity : Conduct accelerated aging under UV/Vis light (300–800 nm) with quartz cuvette sampling .

How can regioselectivity issues during thiazole functionalization be addressed?

Category : Advanced Synthetic Chemistry

Answer :

Regioselectivity in thiazole substitution is influenced by electronic and steric factors:

- Directed Metalation : Use LDA or TMPMgCl·LiCl to deprotonate the 5-position of the thiazole ring before electrophilic quenching .

- Cross-Coupling : Suzuki-Miyaura reactions at the 2-position require Pd(OAc)/SPhos catalyst systems for efficient C–C bond formation .

What analytical techniques are critical for confirming the purity of this compound in interdisciplinary research?

Category : Basic Analytical Chemistry

Answer :

- Chromatography : HPLC-UV/ELS (≥95% purity) with a C18 column (MeCN/HO gradient).

- Spectroscopy : High-resolution ESI-MS for molecular ion confirmation (Δ < 2 ppm).

- Elemental Analysis : Match C/H/N/S percentages to theoretical values within 0.4% tolerance .

How does the presence of the 3-hydroxy group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Category : Advanced Mechanistic Studies

Answer :

The 3-hydroxy group enhances electrophilic reactivity via hydrogen bonding:

- Protection Strategies : Temporarily silylate (e.g., TBSCl) during halogenation or acylations.

- Acid-Catalyzed Reactions : Participate in intramolecular cyclizations (e.g., lactone formation under TsOH) .

- Computational Insights : NBO analysis reveals charge distribution at O–H (Mulliken charge ≈ −0.75), directing site-specific reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.